Bryostatin 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

50% Butanol/water > 3.0 (mg/mL)

PET solvent* > 2.8 (mg/mL)

Soybean oil 1.5 - 3.0 (mg/mL)

*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

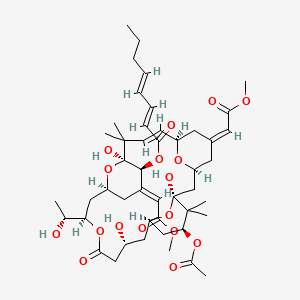

Bryostatin 1 is a complex marine natural product derived from the bryozoan Bugula neritina. First isolated in the 1960s by George Pettit, its structure was elucidated in 1982. Bryostatin 1 is a potent modulator of protein kinase C, a family of enzymes that play critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. The compound is characterized by its unique macrocyclic structure, which includes a 20-membered lactone ring and multiple functional groups that contribute to its biological activity. Due to its promising therapeutic potential, bryostatin 1 has been investigated for various medical applications, including cancer treatment, neurodegenerative disorders like Alzheimer's disease, and HIV/AIDS therapy .

- Bryostatin-1 functions as a potent modulator of protein kinase C (PKC) []. It binds to specific PKC isoforms, leading to changes in their activity and influencing various cellular processes, including cell growth, differentiation, and survival. This mechanism is thought to be behind its potential anti-cancer and neuroprotective effects.

- Studies suggest bryostatin-1 can have dose-dependent toxic effects []. Clinical trials have reported side effects like fatigue, fever, and muscle aches [].

- Due to its complex structure and limited research on its complete safety profile, further investigation is needed before therapeutic applications can be established.

Cancer

Bryostatin-1 initially gained recognition for its anti-tumor properties. Studies have shown it can induce cell death in cancer cell lines []. It works by activating protein kinase C (PKC), an enzyme involved in regulating cell growth and differentiation []. While the results from initial clinical trials were promising, further studies yielded mixed results []. The challenges of acquiring sufficient quantities of bryostatin-1 from natural sources and its complex structure hinder further research in this area [].

Neurodegenerative Diseases

Bryostatin-1 has shown promise in research on neurodegenerative diseases like Alzheimer's disease. Studies suggest it can promote neuroprotection and improve memory function in animal models []. Bryostatin-1's mechanism of action likely involves its ability to enhance the production of proteins crucial for neuronal health and survival []. Recent research has also explored its potential application in Fragile X syndrome, a genetic condition associated with intellectual disability and autism spectrum disorder []. Similar to Alzheimer's disease, bryostatin-1 seems to improve cognitive function in mouse models of Fragile X [].

Bryostatin 1 exhibits a wide range of biological activities:

- Neuroprotective Effects: It enhances the synthesis and secretion of brain-derived neurotrophic factor, which is essential for neuronal growth and survival.

- Antitumor Activity: Bryostatin 1 has demonstrated significant antitumor effects in various cancer models by inducing apoptosis and inhibiting tumor cell proliferation.

- Immunomodulation: The compound has shown promise in modulating immune responses, particularly in conditions like multiple sclerosis and amyotrophic lateral sclerosis .

- HIV/AIDS Treatment: Bryostatin 1 has been explored as a potential therapeutic agent for HIV/AIDS due to its ability to activate latent viral reservoirs .

The total synthesis of bryostatin 1 has proven challenging due to its structural complexity. Several synthetic routes have been developed:

- Convergent Synthesis: A notable method involves the convergent assembly of heavily functionalized pyran rings through a series of reactions including pyran annulation and macrolactonization. This approach allows for the formation of the intricate ring structure characteristic of bryostatin 1 .

- Wender's Synthesis: Paul A. Wender and colleagues reported one of the shortest total syntheses of bryostatin 1, comprising 29 steps. This method streamlined the synthesis process while maintaining high yields .

These synthetic methods are crucial for producing bryostatin 1 in sufficient quantities for research and potential therapeutic applications.

Bryostatin 1 is being investigated for several therapeutic applications:

- Cancer Treatment: Clinical trials have explored its efficacy against various cancers, including solid tumors and hematological malignancies. Although results have been mixed regarding its risk-benefit ratio, ongoing research continues to evaluate its potential .

- Alzheimer's Disease: Bryostatin 1 has shown promise in preclinical models for enhancing cognitive function and reducing amyloid-beta levels. Clinical trials are ongoing to assess its effectiveness in patients with Alzheimer's disease .

- HIV/AIDS Therapy: The compound's ability to activate latent HIV reservoirs makes it a candidate for combination therapies aimed at eradicating the virus .

Studies on bryostatin 1 have revealed its interactions with various proteins beyond protein kinase C:

- Protein Kinase C Isoforms: Bryostatin 1 preferentially binds to specific isoforms within the protein kinase C family, exhibiting varying affinities that influence its biological effects. For instance, it shows high affinity for PKCε compared to other isoforms .

- Neurotrophic Factors: By activating pathways associated with neurotrophic factors like brain-derived neurotrophic factor, bryostatin 1 contributes to neuronal survival and synaptic plasticity .

- Cellular Signaling Pathways: The compound influences multiple signaling cascades involved in cell proliferation, differentiation, and apoptosis through its interaction with various kinases and receptors within cells .

Bryostatin 1 belongs to a class of compounds known as bryostatins. Other similar compounds include:

- Bryostatin 2

- Bryostatin 3

- Bryostatin 7

- Bryostatin 9

- Bryostatin 16

Comparison TableCompound Structure Complexity Biological Activity Unique Features Bryostatin 1 High Modulates protein kinase C Most studied; significant neuroprotective effects Bryostatin 2 High Similar PKC modulation Less potent than Bryostatin 1 Bryostatin 3 High Antitumor activity Variability in biological effects Bryostatin 7 Moderate Antiviral properties Potentially effective against HIV Bryostatin 9 Moderate Neuroprotective effects Structural analog with different potency Bryostatin 16 High Anticancer activity Similar mechanism but distinct efficacy

| Compound | Structure Complexity | Biological Activity | Unique Features |

|---|---|---|---|

| Bryostatin 1 | High | Modulates protein kinase C | Most studied; significant neuroprotective effects |

| Bryostatin 2 | High | Similar PKC modulation | Less potent than Bryostatin 1 |

| Bryostatin 3 | High | Antitumor activity | Variability in biological effects |

| Bryostatin 7 | Moderate | Antiviral properties | Potentially effective against HIV |

| Bryostatin 9 | Moderate | Neuroprotective effects | Structural analog with different potency |

| Bryostatin 16 | High | Anticancer activity | Similar mechanism but distinct efficacy |

Bryostatin 1 stands out among its analogs due to its extensive research backing and unique efficacy in treating neurodegenerative diseases while also showing promise in cancer therapy.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Stability Shelf Life

Dates

2: Russo P, Kisialiou A, Lamonaca P, Moroni R, Prinzi G, Fini M. New Drugs from Marine Organisms in Alzheimer's Disease. Mar Drugs. 2015 Dec 25;14(1):5. doi: 10.3390/md14010005. Review. PubMed PMID: 26712769; PubMed Central PMCID: PMC4728502.

3: Irie K, Yanagita RC. Synthesis and biological activities of simplified analogs of the natural PKC ligands, bryostatin-1 and aplysiatoxin. Chem Rec. 2014 Apr;14(2):251-67. doi: 10.1002/tcr.201300036. Epub 2014 Feb 20. Review. PubMed PMID: 24677503.

4: Sun MK, Alkon DL. The "memory kinases": roles of PKC isoforms in signal processing and memory formation. Prog Mol Biol Transl Sci. 2014;122:31-59. doi: 10.1016/B978-0-12-420170-5.00002-7. Review. PubMed PMID: 24484697.

5: Kollár P, Rajchard J, Balounová Z, Pazourek J. Marine natural products: bryostatins in preclinical and clinical studies. Pharm Biol. 2014 Feb;52(2):237-42. doi: 10.3109/13880209.2013.804100. Epub 2013 Sep 13. Review. PubMed PMID: 24033119.

6: Abraham I, El Sayed K, Chen ZS, Guo H. Current status on marine products with reversal effect on cancer multidrug resistance. Mar Drugs. 2012 Oct;10(10):2312-21. doi: 10.3390/md10102312. Epub 2012 Oct 19. Review. PubMed PMID: 23170086; PubMed Central PMCID: PMC3497025.

7: Irie K, Yanagita RC, Nakagawa Y. Challenges to the development of bryostatin-type anticancer drugs based on the activation mechanism of protein kinase Cδ. Med Res Rev. 2012 May;32(3):518-35. doi: 10.1002/med.20220. Epub 2010 Nov 9. Review. PubMed PMID: 22539107.

8: Ruan BF, Zhu HL. The chemistry and biology of the bryostatins: potential PKC inhibitors in clinical development. Curr Med Chem. 2012;19(16):2652-64. Review. PubMed PMID: 22506770.

9: Sánchez-Duffhues G, Vo MQ, Pérez M, Calzado MA, Moreno S, Appendino G, Muñoz E. Activation of latent HIV-1 expression by protein kinase C agonists. A novel therapeutic approach to eradicate HIV-1 reservoirs. Curr Drug Targets. 2011 Mar 1;12(3):348-56. Review. PubMed PMID: 20955147.

10: von Schwarzenberg K, Vollmar AM. Targeting apoptosis pathways by natural compounds in cancer: marine compounds as lead structures and chemical tools for cancer therapy. Cancer Lett. 2013 May 28;332(2):295-303. doi: 10.1016/j.canlet.2010.07.004. Epub 2010 Jul 31. Review. PubMed PMID: 20673697.

11: Gonelli A, Mischiati C, Guerrini R, Voltan R, Salvadori S, Zauli G. Perspectives of protein kinase C (PKC) inhibitors as anti-cancer agents. Mini Rev Med Chem. 2009 Apr;9(4):498-509. Review. PubMed PMID: 19356127.

12: Smith AB 3rd, Wuest WM. Evolution of multi-component anion relay chemistry (ARC): construction of architecturally complex natural and unnatural products. Chem Commun (Camb). 2008 Dec 7;(45):5883-95. doi: 10.1039/b810394a. Epub 2008 Sep 30. Review. PubMed PMID: 19030533; PubMed Central PMCID: PMC2769507.

13: Zhang JY, Fu LW. [Advance of several types of important marine antitumor drugs]. Yao Xue Xue Bao. 2008 May;43(5):435-42. Review. Chinese. PubMed PMID: 18717327.

14: Singh R, Sharma M, Joshi P, Rawat DS. Clinical status of anti-cancer agents derived from marine sources. Anticancer Agents Med Chem. 2008 Aug;8(6):603-17. Review. PubMed PMID: 18690825.

15: Fährmann M. Targeting protein kinase C (PKC) in physiology and cancer of the gastric cell system. Curr Med Chem. 2008;15(12):1175-91. Review. PubMed PMID: 18473812.

16: Banerjee S, Wang Z, Mohammad M, Sarkar FH, Mohammad RM. Efficacy of selected natural products as therapeutic agents against cancer. J Nat Prod. 2008 Mar;71(3):492-6. doi: 10.1021/np0705716. Epub 2008 Feb 27. Review. PubMed PMID: 18302335.

17: Le Tourneau C, Raymond E, Faivre S. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison. Curr Pharm Des. 2007;13(33):3427-39. Review. PubMed PMID: 18045196.

18: Sun MK, Alkon DL. Bryostatin-1: pharmacology and therapeutic potential as a CNS drug. CNS Drug Rev. 2006 Spring;12(1):1-8. Review. PubMed PMID: 16834754.

19: Rochford R, Feuer G, Orem J, Banura C, Katongole-Mbidde E, Mwanda WO, Moormann A, Harrington WJ, Remick SC. Strategies to overcome myelotoxic therapy for the treatment of Burkitt's and AIDS-related non-Hodgkin's lymphoma. East Afr Med J. 2005 Sep;82(9 Suppl):S155-60. Review. PubMed PMID: 16619692.

20: Piel J. Bacterial symbionts: prospects for the sustainable production of invertebrate-derived pharmaceuticals. Curr Med Chem. 2006;13(1):39-50. Review. PubMed PMID: 16457638.